molecular formula C15H17NO4S B2470558 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950280-59-8

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2470558
CAS No.: 950280-59-8
M. Wt: 307.36
InChI Key: XNPWUHDKJJRFOI-UHFFFAOYSA-N
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Description

3-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950269-95-1) is a synthetic small molecule with a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol . This compound features a coumarin (2H-chromen-2-one) core, a privileged scaffold in medicinal chemistry, which is functionalized with a (3-methylpiperidin-1-yl)sulfonyl group. This specific structural motif suggests potential for significant biological activity and makes it a valuable intermediate for pharmaceutical research and development. The core structure of this compound, the coumarin nucleus, is found in a wide range of biologically active molecules. Research on structurally related coumarin derivatives, particularly those incorporating heterocyclic substitutions like piperidine, has demonstrated promising anti-cancer properties . For instance, certain 3-substituted coumarin-chalcone hybrids with piperidine-based side chains have been identified as potent agents against breast cancer cell lines, exhibiting selectivity for estrogen receptor-alpha (ER-α) binding and demonstrating both antiproliferative and cytotoxic activities . The sulfonyl piperidine group is a key functional group in other pharmacologically active compounds, including sulfonyl piperidine derivatives investigated as modulators of prokineticin receptors for the treatment of various disorders . This product is intended for research applications, such as in vitro biological screening, hit-to-lead optimization, and the synthesis of more complex chemical entities. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-5-4-8-16(10-11)21(18,19)14-9-12-6-2-3-7-13(12)20-15(14)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWUHDKJJRFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most straightforward method for coumarin synthesis. By condensing resorcinol with ethyl acetoacetate in the presence of a Brønsted acid (e.g., H$$2$$SO$$4$$), 4-methylcoumarin is obtained. For 3-substituted derivatives, however, alternative strategies are required.

Modification for 3-Position Functionalization :

  • Directed ortho-Metalation : Use of a directing group (e.g., –OMe) at the 4-position enables lithiation at the 3-position, followed by electrophilic quenching.
  • Halogenation : Bromination or iodination at the 3-position using N-bromosuccinimide (NBS) or I$$_2$$ in acidic media provides intermediates for subsequent sulfonylation.

Sulfonylation Strategies at the 3-Position

Direct Sulfonylation of 3-Hydroxycoumarin

While 3-hydroxycoumarin is unstable, its in situ generation via hydrolysis of 3-acetoxycoumarin permits sulfonylation. Reaction with 3-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., pyridine) yields the target compound.

Reaction Conditions :

  • Reagents : 3-Acetoxycoumarin, 3-methylpiperidine-1-sulfonyl chloride, pyridine.
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C to room temperature.
  • Yield : ~45–50% (estimated based on analogous sulfonylation reactions).

Coupling via Suzuki-Miyaura Reaction

A halogenated coumarin (e.g., 3-bromo-2H-chromen-2-one) can undergo palladium-catalyzed cross-coupling with a sulfonyl boronic ester. However, this method is less common due to the electrophilic nature of the sulfonyl group.

Limitations :

  • Requires pre-functionalized boronic esters of 3-methylpiperidine sulfonamide.
  • Low yields reported for similar systems (~30%).

Modular Assembly via Multi-Component Reactions (MCRs)

Knoevenagel-Michael Addition Cascade

Adapting methodologies from chromeno[3,2-c]pyridine synthesis, a three-component reaction between:

  • Salicylaldehyde derivative.
  • 3-Methylpiperidine-1-sulfonamide.
  • β-Keto ester.

Mechanism :

  • Knoevenagel condensation forms the coumarin core.
  • Michael addition of the sulfonamide introduces the 3-substituent.

Conditions :

  • Catalyst : Piperidine or SnCl$$2$$·2H$$2$$O.
  • Solvent : Ethanol or DMF.
  • Yield : ~55–60% (extrapolated from analogous reactions).

Post-Functionalization of Pre-Assembled Intermediates

Sulfur Trioxide Complex Mediated Sulfonation

Using a SO$$_3$$-Py complex, sulfonation of 3-amino-2H-chromen-2-one followed by reaction with 3-methylpiperidine provides the target compound.

Steps :

  • Sulfonation : 3-Aminocoumarin + SO$$_3$$-Py → 3-sulfonated intermediate.
  • Amination : Reaction with 3-methylpiperidine under basic conditions.

Advantages :

  • High regioselectivity.
  • Scalable to gram quantities.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Scalability
Direct Sulfonylation 3-Acetoxycoumarin, Sulfonyl chloride Hydrolysis, Sulfonylation 45–50 Moderate
MCR Approach Salicylaldehyde, β-Keto ester Knoevenagel-Michael cascade 55–60 High
Suzuki Coupling 3-Bromocoumarin, Boronic ester Pd-catalyzed cross-coupling 30–35 Low
SO$$_3$$-Py Method 3-Aminocoumarin, SO$$_3$$-Py Sulfonation, Amine coupling 60–65 High

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
  • 3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid

Uniqueness

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities compared to other similar compounds

Biological Activity

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also referred to as 6-methyl-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activity. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4SC_{18}H_{23}NO_4S with a molecular weight of approximately 357.44 g/mol. It is characterized by a chromenone core with a sulfonyl group attached to a 3-methylpiperidine moiety. The compound appears as a yellowish-brown powder, soluble in dimethyl sulfoxide and acetonitrile, with a melting point of 225–227 °C.

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It selectively inhibits p38α and p38β MAPK pathways, which are critical in mediating inflammatory responses. This inhibition can potentially lead to reduced production of pro-inflammatory cytokines.

Antioxidant Effects

In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Analgesic Activity

Preclinical studies have suggested that this compound possesses antihyperalgesic effects, indicating its potential utility in pain management therapies. This activity may be related to its ability to modulate pain pathways through the inhibition of inflammatory mediators.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in inflammatory and pain signaling pathways. Understanding these interactions is essential for elucidating its therapeutic potential .

Cancer Therapy

Given its ability to inhibit key signaling pathways involved in inflammation and cell proliferation, there is growing interest in exploring the use of this compound as an anticancer agent. Its selective action on MAPK pathways may provide a targeted approach for cancer therapy, particularly in tumors associated with chronic inflammation .

Neurodegenerative Diseases

The antioxidant properties of this compound position it as a candidate for research into neuroprotective agents. By mitigating oxidative stress, the compound could potentially slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several preclinical studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of p38 MAPK in vitro, correlating with reduced cytokine release in inflammatory models.
Study B Reported antioxidant activity through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress.
Study C Evaluated analgesic effects in animal models, showing reduced pain responses comparable to standard analgesics.

These studies underscore the compound's multifaceted biological activities and highlight its potential applications across various therapeutic areas.

Limitations and Future Directions

Despite promising results, limitations such as poor solubility and bioavailability remain challenges for the clinical application of this compound. Future research should focus on improving formulation strategies and exploring combination therapies that enhance efficacy while minimizing side effects .

Q & A

Q. Q: What are the established synthetic routes for preparing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, and what key reaction conditions influence yield?

A: The synthesis involves a two-step process:

Core Chromen-2-one Formation : Condensation of salicylaldehyde derivatives with ethyl acetoacetate using piperidine as a catalyst under cooled conditions (0–5°C) to yield 3-acetyl-2H-chromen-2-one. Recrystallization in ethanol ensures purity .

Sulfonylation : Reaction of the acetylated intermediate with 3-methylpiperidine sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Stoichiometric control of the sulfonylating agent (1.2–1.5 equivalents) and inert atmosphere conditions (N₂) minimize by-products .

Advanced Synthesis

Q. Q: How can researchers optimize the sulfonylation step to enhance regioselectivity and minimize by-product formation?

A: Key strategies include:

  • Catalyst Use : Dimethylaminopyridine (DMAP) activates the sulfonyl chloride, directing substitution to the 3-position of the chromen-2-one scaffold .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve sulfonyl group transfer compared to THF.
  • Temperature Gradients : Starting reactions at −20°C and gradually warming to RT reduces side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Structural Characterization

Q. Q: What advanced analytical techniques are recommended to confirm the three-dimensional structure and electronic environment of this compound?

A:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (mean σ(C–C) = 0.002 Å) and dihedral angles, with data collected at 100 K for reduced thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
  • DFT Calculations : At the B3LYP/6-31G* level, these predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometries .

Biological Activity Assessment

Q. Q: What methodological frameworks are employed to evaluate the antimicrobial potential of this chromen-2-one derivative?

A:

  • Antibacterial Assays : Broth microdilution (CLSI guidelines) determines MICs against S. aureus and E. coli. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) are critical .
  • Structure-Activity Relationship (SAR) : Modifying the sulfonyl-piperidine moiety (e.g., substituting methyl groups) and comparing MICs across derivatives identifies key pharmacophores .

Computational Modeling

Q. Q: How do DFT and molecular docking studies contribute to understanding the compound's interaction with biological targets?

A:

  • DFT Calculations : Predict reactive sites (e.g., sulfonyl oxygen nucleophilicity) and charge distribution, guiding synthetic modifications .
  • Molecular Docking : Using AutoDock Vina, the compound is docked into bacterial DNA gyrase (PDB: 1KZN). Binding affinity scores (ΔG < −7 kcal/mol) suggest competitive inhibition .

Data Interpretation

Q. Q: How should researchers address inconsistencies in reported antioxidant activities of sulfonylated chromen-2-one derivatives?

A:

  • Assay Standardization : Use consistent radical sources (e.g., DPPH vs. ABTS) and normalize results to Trolox equivalents .
  • Purity Validation : HPLC-MS (≥95% purity) ensures observed activities are not artifacts of impurities .
  • Replicate Studies : Cross-laboratory validation under identical conditions (pH, temperature) resolves discrepancies .

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